molecular formula C12H18N4O B7061566 N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

Cat. No.: B7061566
M. Wt: 234.30 g/mol
InChI Key: ZUTZRMCTVSTIDE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group attached to an acetamide backbone, with a dimethylpyrimidinyl moiety contributing to its distinct properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-5-9(2)16-12(15-8)14-7-11(17)13-6-10-3-4-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTZRMCTVSTIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the acetamide intermediate with cyclopropylmethyl bromide or a similar reagent.

    Attachment of the dimethylpyrimidinyl moiety: The final step involves the coupling of the dimethylpyrimidinyl group to the acetamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidinyl moiety, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide nitrogen or the pyrimidinyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Cyclopropylmethyl alcohol or ketone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: N-substituted acetamide or pyrimidinyl derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide can be compared with other similar compounds, such as:

    N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanamide: Similar structure but with an ethanamide backbone.

    N-(cyclopropylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]propionamide: Similar structure but with a propionamide backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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